[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol
Description
[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group at the 5-position and a hydroxymethyl group at the 2-position. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and fluorescent probes, as suggested by its structural analogs in the evidence .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWZQZYIGAJDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291364 | |
| Record name | 5-(4-Fluorophenyl)-2-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844818-52-6 | |
| Record name | 5-(4-Fluorophenyl)-2-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844818-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-2-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with an amino alcohol in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol can undergo oxidation reactions to form corresponding oxazole derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation leads to oxazole derivatives.
- Reduction results in alcohol derivatives.
- Substitution yields various substituted oxazole compounds.
Scientific Research Applications
Chemistry: In chemistry, [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The oxazole ring structure allows for the formation of stable complexes with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formula C10H8FNO2.
Key Findings and Implications
- Electronic Effects : Fluorine and chlorine substituents influence electronic distribution and lipophilicity, impacting solubility and target binding .
- Structural Rigidity : Biphenyl-oxazole derivatives exhibit enhanced fluorescence due to planar, π-conjugated systems .
- Functional Group Versatility : Hydroxymethyl and amine groups allow facile derivatization, enabling optimization for specific biological targets .
Biological Activity
[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl group attached to an oxazole ring, which is known for its biological activity. The molecular formula is , and it has been synthesized for various pharmacological evaluations.
Research indicates that [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol exhibits neuroprotective properties. It has been shown to enhance neuronal survival in the presence of toxic stimuli such as amyloid-beta (Aβ) peptide, staurosporine, and hydrogen peroxide. Specifically, studies have demonstrated that treatment with this compound can lead to a 50% increase in neuronal survival rates when exposed to Aβ peptide .
Efficacy in Biological Models
The biological activity of [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol has been evaluated across various models:
- Neuronal Cultures : In vitro studies using neuronal cultures revealed that the compound significantly protects against cell death induced by oxidative stress and neurotoxins .
- Microtubule Interaction : The compound interacts with the microtubule network, influencing tubulin assembly. This interaction is crucial for maintaining neuronal structure and function .
- Blood-Brain Barrier Penetration : Studies suggest that [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol can cross the blood-brain barrier, enhancing its potential as a neuroprotective agent .
Case Studies
Several case studies highlight the efficacy of [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol:
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a controlled experiment involving neuronal cultures treated with Aβ peptide, the presence of [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol resulted in significantly improved cell viability compared to untreated controls. The study quantified survival rates and assessed morphological changes in neurons.
| Treatment | Survival Rate (%) |
|---|---|
| Control | 30 |
| Aβ Only | 20 |
| Aβ + Compound | 70 |
Case Study 2: Microtubule Stabilization
Another study investigated the effects of [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol on microtubule stability. The compound was found to enhance microtubule assembly in vitro, suggesting potential applications in neurodegenerative diseases where microtubule dynamics are disrupted.
Safety and Toxicology
Preliminary safety assessments indicate that [5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
